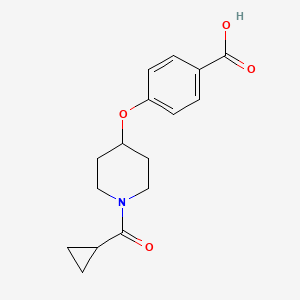
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid
描述
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a cyclopropane carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Cyclopropanation: The piperidine intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropyl carbinol.
Benzoic Acid Coupling: The cyclopropanated piperidine is coupled with a benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific properties such as enhanced stability or reactivity.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用机制
The mechanism of action of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
- 2-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
- N-(1-Cyclopropanecarbonyl-piperidin-4-yl)propanamide
Uniqueness
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzoic acid moiety with a cyclopropane-substituted piperidine ring makes it a versatile compound for various applications.
属性
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYLHJNLOUWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














